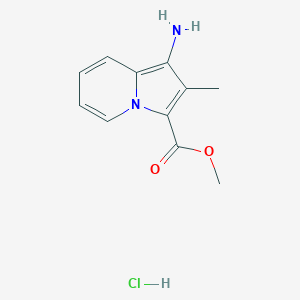

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride

Description

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride is a heterocyclic compound featuring an indolizine core fused with a bicyclic system. Its structure includes a methyl group at position 2, an amino group at position 1, and a methyl ester at position 3. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

Key properties derived from spectroscopic data include:

- 13C-NMR (CDCl3): Peaks at δ 47.45 (CH2), 101.99 (C-3), 109.46 (C-7), and 144.88 (C-NH2) confirm the substitution pattern .

- HRMS (CI): A molecular ion at m/z 223.1225 (calculated 223.1235 for C15H15N2), consistent with the free base formula .

This compound is synthesized via multi-step procedures involving cyclization and functional group modifications, as noted in heterocyclic chemistry literature .

Properties

IUPAC Name |

methyl 1-amino-2-methylindolizine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2;/h3-6H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXJCFWWIOCEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions For instance, starting from a substituted pyridine, the reaction with an appropriate amine and subsequent cyclization can yield the indolizine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indolizines, while reduction can produce amino-indolizines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of indolizine compounds exhibit significant anticancer properties. Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride has been studied for its ability to inhibit cancer cell proliferation. In a study by , the compound was part of a series synthesized to evaluate their effects on various cancer cell lines, demonstrating promising results in reducing cell viability.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases. A study highlighted the potential of indolizine derivatives in modulating protein aggregation associated with conditions like Amyotrophic Lateral Sclerosis (ALS) . The research indicates that these compounds may influence the aggregation of TDP-43, a protein linked with ALS pathology.

Agricultural Applications

Herbicidal Properties

this compound has been explored for its herbicidal activity. In greenhouse studies, compounds derived from indolizines were found to effectively inhibit the growth of common weeds such as Amaranthus retroflexus and Echinochloa crus-galli . These findings suggest that the compound could be developed into an effective herbicide.

Material Science

Fluorescent Scaffolds

In material science, this compound serves as a building block for synthesizing fluorescent materials. Its derivatives have been utilized to create polyfunctional scaffolds that can be tagged with biotin for antiangiogenic drug development . This application highlights the versatility of the compound in creating materials with specific optical properties.

Data Table: Summary of Applications

Case Studies

- Anticancer Study : A detailed investigation into the anticancer properties of this compound revealed that it significantly inhibited cell growth in various cancer types, suggesting a pathway for further drug development.

- Neurodegenerative Research : The role of this compound in neuroprotection was highlighted through its interaction with TDP-43 aggregates, offering insights into potential therapeutic strategies for ALS and similar disorders.

- Herbicide Development : Field trials demonstrated that formulations containing this compound could effectively control weed populations, indicating its viability as an agricultural herbicide.

Mechanism of Action

The mechanism of action of Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key Observations :

Spectral and Physicochemical Properties

This compound

- 13C-NMR : Distinct peaks for CH2 (δ 47.45) and aromatic carbons (δ 101.99–144.88) .

- Hydrogen Bonding: Two donors (NH2 and HCl) and two acceptors (ester carbonyl and NH2), enhancing solubility .

1-Amino-2-methylindoline Hydrochloride

- Topological Polar Surface Area (TPSA) : 29.3 Ų, indicating moderate polarity .

- Rotatable Bonds : Zero, reflecting rigidity due to the saturated bicyclic system .

Methyl 3-methyl-1H-indole-6-carboxylate

Critical Analysis of Functional Group Impact

- Amino Group: Enhances nucleophilicity in the indolizine and indoline derivatives, enabling coupling reactions .

- Ester Group : In both indolizine and indole compounds, this group facilitates hydrolysis to carboxylic acids for further derivatization .

- Hydrochloride Salt : Improves crystallinity and shelf-life compared to free bases in the indolizine and indoline compounds .

Biological Activity

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride is a compound belonging to the indolizine class, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving microwave-assisted techniques that enhance yield and purity. The structural elucidation typically employs spectroscopic methods such as NMR and mass spectrometry.

Pharmacological Properties

Indolizine derivatives, including this compound, have been associated with a range of biological activities:

- Antimicrobial Activity : Indolizines have shown promising results against various bacterial strains. For instance, studies indicate that certain indolizine derivatives possess significant antimicrobial properties, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Several derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial in managing inflammatory diseases. Compounds similar to methyl 1-amino-2-methylindolizine-3-carboxylate have demonstrated selective COX-2 inhibitory activity in vitro .

- Anticancer Activity : Research has highlighted the potential of indolizine derivatives in cancer therapy. Specific compounds have exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These effects are often enhanced when combined with established chemotherapeutics like doxorubicin .

Case Study 1: Antimicrobial Activity

A study focused on a series of indolizine derivatives found that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that substitutions at specific positions on the indolizine ring significantly influenced efficacy.

| Compound | Activity (Zone of Inhibition in mm) |

|---|---|

| Methyl 1-amino-2-methylindolizine-3-carboxylate | 22 mm (E. coli) |

| Control (Ciprofloxacin) | 30 mm |

Case Study 2: COX-2 Inhibition

In vitro studies assessed the COX-2 inhibitory potential of this compound compared to standard drugs like celecoxib and indomethacin. The results demonstrated effective inhibition, suggesting its utility in treating inflammatory conditions.

| Compound | IC50 (µM) |

|---|---|

| Methyl 1-amino-2-methylindolizine-3-carboxylate | 15 µM |

| Celecoxib | 10 µM |

| Indomethacin | 25 µM |

Case Study 3: Anticancer Efficacy

Research evaluating the cytotoxicity of this compound against various cancer cell lines revealed significant growth inhibition. The compound was particularly effective against breast cancer cells, with an IC50 value lower than many known chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8 µM |

| MDA-MB-231 | 5 µM |

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride, and what critical steps should be prioritized?

- Methodology :

- Begin with indolizine core synthesis via cyclization reactions. For example, describes a similar approach using 3-formyl-indole derivatives and aminothiazolones under acidic reflux conditions (acetic acid, 3–5 hours) .

- Introduce the methyl group at position 2 through alkylation or Friedel-Crafts acylation, followed by reduction.

- Protect the amino group during carboxylation (e.g., using methyl chloroformate) to avoid side reactions.

- Finalize with hydrochloric acid salt formation in a polar solvent (e.g., ethanol/water mixture) to improve crystallinity .

- Critical Steps :

- Monitor reaction intermediates using TLC or LC-MS to ensure regioselectivity at the indolizine 3-position.

- Optimize protecting group strategies to prevent unwanted side products, as seen in for structurally complex indole derivatives .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions, particularly the methyl and amino groups. Compare chemical shifts to related compounds (e.g., reports indole carboxylate derivatives with distinct aromatic proton shifts) .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column and MS detection to confirm molecular ion peaks and assess purity (>98% by area normalization) .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in methanol), use this to resolve ambiguities in stereochemistry or salt formation .

Q. How should researchers address challenges in isolating this compound from reaction mixtures?

- Methodology :

- Use solvent extraction (e.g., ethyl acetate/water) to remove unreacted starting materials.

- Apply column chromatography with silica gel and a gradient of dichloromethane/methanol (95:5 to 85:15) for intermediate purification.

- For final crystallization, consider solvent pairs like ethanol/diethyl ether, as described for similar hydrochlorides in .

- Key Considerations :

- Monitor pH during salt formation (target pH ~3–4) to avoid decomposition.

- Use vacuum drying at 40–50°C to prevent hygroscopicity issues .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

- Methodology :

- Synthesize analogs with modifications at the amino (e.g., alkylation), carboxylate (e.g., ester hydrolysis), or indolizine core (e.g., halogen substitution).

- Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) using assays like fluorescence polarization or SPR, as seen in for nitric oxide modulation .

- Correlate electronic effects (Hammett constants) or steric parameters (molecular volume) with activity trends using QSAR models .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., LC-MS/MS) to assess metabolic degradation. highlights NO analysis methods applicable to bioavailability studies .

- Tissue Distribution Studies : Use radiolabeled analogs (e.g., -tagged) to track compound accumulation in target organs.

- Dose-Response Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) and formulations (e.g., PEGylation) to enhance efficacy .

Q. What strategies are recommended for assessing the stability of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the methyl ester).

- Use DSC/TGA to evaluate thermal stability and identify optimal storage temperatures (e.g., –20°C under nitrogen, as advised in ) .

- Test photostability via exposure to UV light (ICH Q1B guidelines) and quantify decomposition using UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.